(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a versatile chemical compound with a unique structure that offers opportunities for exploring new applications in fields like medicinal chemistry, material science, and drug discovery. Its complex molecular framework makes it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of this compound is the RNA polymerase PB1-PB2 subunits of the influenza A virus . These subunits are crucial for the virus’s replication process, making them a strategic target for antiviral drugs.
Mode of Action
The compound interacts with its target through strong binding interactions . This interaction likely inhibits the function of the RNA polymerase, thereby preventing the virus from replicating within the host cells.
Pharmacokinetics
The admet profiles of similar compounds suggestencouraging drug-like properties . This implies that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The compound has shown significant virus inhibitory activity against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1), with high selectivity index values and favorable toxicity profiles . This suggests that the compound’s action results in a reduction of viral load within the host, potentially alleviating symptoms and shortening the duration of the illness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core thiophene and benzo[d]thiazole derivatives. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reducing the methoxy group to a hydroxyl group.
Substitution: : Replacing the chlorine atom on the thiophene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of 5-chlorothiophene-2-sulfoxide or 5-chlorothiophene-2-sulfone.
Reduction: : Production of 5-chlorothiophene-2-ol.
Substitution: : Generation of various substituted thiophene derivatives.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: has several scientific research applications, including:
Medicinal Chemistry: : Investigating its potential as a therapeutic agent for various diseases.
Material Science: : Exploring its use in the development of new materials with unique properties.
Drug Discovery: : Screening it as a lead compound for the development of new drugs.
Comparison with Similar Compounds
(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: can be compared with other similar compounds, such as:
5-Chlorothiophene-2-yl derivatives: : These compounds share the thiophene core but differ in their substituents.
Benzo[d]thiazole derivatives: : These compounds have similar heterocyclic structures but vary in their functional groups.
The uniqueness of this compound lies in its specific combination of the thiophene and benzo[d]thiazole rings, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-23-11-2-3-12-14(10-11)25-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)24-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBFBHJVFHIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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